Cas no 1803424-90-9 (2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid is a versatile compound with unique characteristics. It boasts high purity, stability, and is ideal for use in organic synthesis. This compound's selective functionalization facilitates the synthesis of complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its compatibility with various reaction conditions enhances its versatility in the laboratory setting.
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid structure
1803424-90-9 structure
商品名:2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
CAS番号:1803424-90-9
MF:C11H8ClNO3
メガワット:237.639122009277
CID:4816760

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
    • インチ: 1S/C11H8ClNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+
    • InChIKey: OBDREHMKYJRHDI-SNAWJCMRSA-N
    • ほほえんだ: ClCC1=NC2C=CC=C(/C=C/C(=O)O)C=2O1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081000769-250mg
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
1803424-90-9 98%
250mg
$5,489.99 2022-04-02
Alichem
A081000769-500mg
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
1803424-90-9 98%
500mg
$7,765.52 2022-04-02
Alichem
A081000769-1g
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
1803424-90-9 98%
1g
$13,477.89 2022-04-02

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid 関連文献

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acidに関する追加情報

Introduction to 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid (CAS No. 1803424-90-9)

2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803424-90-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic acid features a benzo[d]oxazole core appended with a chloromethyl and an acrylic acid moiety, making it a versatile intermediate for synthesizing biologically active molecules. The unique structural attributes of this compound have garnered attention in recent years, particularly for its potential applications in drug discovery and material science.

The benzo[d]oxazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous therapeutic agents targeting various diseases, including cancer, infectious disorders, and neurological conditions. The incorporation of a chloromethyl group at the 2-position of the benzo[d]oxazole ring introduces reactivity that allows for further functionalization, enabling the construction of complex molecular architectures. This feature is particularly valuable in the development of prodrugs or conjugates designed to enhance bioavailability or target specificity.

The acrylic acid moiety at the 7-position further enriches the chemical diversity of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid, providing a site for polymerization or coordination with metal ions. Such properties make it a promising candidate for applications in polymer chemistry and nanotechnology, where precise control over molecular structure is essential. Recent studies have explored its utility in generating functionalized polymers with applications ranging from drug delivery systems to smart materials.

In the context of pharmaceutical research, 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes implicated in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the chloromethyl group, researchers have developed novel inhibitors that target specific kinase domains, demonstrating promising preclinical efficacy. These findings underscore the importance of this compound as a building block in oncology drug development.

Moreover, the benzo[d]oxazole core has been linked to anti-inflammatory and antimicrobial properties, prompting investigations into its derivatives as therapeutic agents. The acrylic acid functionality allows for modifications that can fine-tune biological activity, making it possible to design molecules with enhanced potency and selectivity. For instance, recent studies have demonstrated the synthesis of analogs that exhibit significant inhibitory effects against bacterial pathogens, highlighting the compound's potential in combating antibiotic-resistant strains.

The synthetic pathways involving 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid are also of considerable interest. Researchers have optimized multi-step syntheses to achieve high yields and purity, ensuring scalability for industrial applications. Advances in catalytic methods have further streamlined these processes, reducing environmental impact while maintaining efficiency. Such innovations are critical in aligning pharmaceutical production with sustainable practices.

From a material science perspective, the ability to functionalize 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has led to the development of advanced materials with unique properties. For example, its incorporation into copolymers has resulted in materials with improved mechanical strength and thermal stability, suitable for high-performance applications. Additionally, its photochemical properties have been exploited in creating light-sensitive materials used in optoelectronic devices.

The future directions of research on 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid are multifaceted. Continued exploration of its derivatives promises to yield novel therapeutics targeting emerging health challenges. Collaborative efforts between academia and industry are likely to accelerate these developments, bringing innovative solutions to bear on unmet medical needs. As synthetic methodologies evolve, so too will the applications of this versatile compound.

In summary,2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid (CAS No. 1803424-90-9) represents a cornerstone in modern chemical biology and pharmaceutical innovation. Its unique structural features and reactivity make it indispensable for researchers striving to develop next-generation therapeutics and advanced materials. As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine and technology.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量